molecular formula C13H12N3O2.Cl<br>C13H12ClN3O2 B13770851 3,7-Diamino-2-methoxyphenoxazin-5-ium chloride CAS No. 67827-66-1

3,7-Diamino-2-methoxyphenoxazin-5-ium chloride

Cat. No.: B13770851
CAS No.: 67827-66-1
M. Wt: 277.70 g/mol
InChI Key: QUJPFILIZOWIOI-UHFFFAOYSA-N
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Description

3,7-Diamino-2-methoxyphenoxazin-5-ium chloride: is a chemical compound with the molecular formula C13H12ClN3O2. It is known for its vibrant color and is often used as a dye in various applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride typically involves the reaction of 2-methoxyphenol with nitrous acid to form a diazonium salt. This intermediate is then coupled with an aromatic amine to produce the desired phenoxazine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and subsequent coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Diamino-2-methoxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,7-diamino-2-methoxyphenoxazin-5-ium chloride is used as a dye for staining and visualization purposes. Its vibrant color makes it suitable for use in various analytical techniques, including chromatography and spectroscopy.

Biology: In biological research, this compound is employed as a fluorescent dye for staining cells and tissues. It is particularly useful in microscopy for visualizing cellular structures and tracking biological processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic imaging.

Industry: In industrial applications, this compound is used as a dye in textiles, plastics, and inks. Its stability and vibrant color make it a valuable additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride involves its interaction with biological molecules, such as proteins and nucleic acids. The compound’s structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

    Phenoxazine: The parent compound of 3,7-diamino-2-methoxyphenoxazin-5-ium chloride, known for its tricyclic structure.

    2-Amino-3-methoxyphenoxazine: A derivative with similar properties but different functional groups.

    3,7-Diaminophenoxazine: Lacks the methoxy group, resulting in different chemical reactivity.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

67827-66-1

Molecular Formula

C13H12N3O2.Cl
C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

(7-amino-2-methoxyphenoxazin-3-ylidene)azanium;chloride

InChI

InChI=1S/C13H11N3O2.ClH/c1-17-11-6-10-13(5-8(11)15)18-12-4-7(14)2-3-9(12)16-10;/h2-6,15H,14H2,1H3;1H

InChI Key

QUJPFILIZOWIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[NH2+].[Cl-]

Origin of Product

United States

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